molecular formula C23H23N3S B2985232 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile CAS No. 476677-04-0

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile

Cat. No. B2985232
M. Wt: 373.52
InChI Key: FCGWTJXJINVBEU-ZHZULCJRSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Optoelectronic Applications Research on donor-acceptor substituted thiophene dyes, similar in structure to the query compound, demonstrates their potential in enhancing nonlinear optical limiting, making them suitable for optoelectronic devices. These compounds are designed to protect human eyes and optical sensors, as well as stabilize light sources in optical communications. Nonlinear absorption and optical limiting behavior are critical for these applications, as demonstrated through experimental and theoretical methods including the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Synthetic and Structural Insights Studies on the reduction of similar acrylonitrile compounds have provided valuable synthetic pathways and structural insights. For example, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride to produce (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives highlights the versatility of these compounds in chemical synthesis (Frolov et al., 2005).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-4-17-5-7-19(8-6-17)22-15-27-23(26-22)20(13-24)14-25-21-11-9-18(10-12-21)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGWTJXJINVBEU-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile

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